molecular formula C9H6BrN3O2 B1517237 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 944901-52-4

1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1517237
M. Wt: 268.07 g/mol
InChI Key: XTICDBQCZOQKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (BPT) is an organic compound used in various scientific research applications. BPT is a brominated aromatic triazole derivative with a carboxylic acid group that can be used as a building block for synthesizing other compounds. BPT is a versatile compound with a wide range of applications in chemical synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Triazole Derivatives: 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in the synthesis of various 1-aryl 1,2,3-triazoles. Such compounds are synthesized and their ultraviolet (UV) absorption data and dissociation constants are examined (Khadem, Mansour, & Meshreki, 1968).
  • Crystal Structure Determination: The compound has been used in synthesizing derivatives like 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, whose crystal structure is analyzed using X-ray crystallography and other techniques (Wang & Dong, 2009).

Biological and Chemical Applications

  • Homocysteine Detection Probe: A new fluorescence probe with 1,2,3-triazole derivatives shows high selectivity and sensitivity towards homocysteine, a significant biomarker in medical diagnostics. This has potential applications in studying the effects of homocysteine in biological systems (Chu et al., 2019).
  • Antimicrobial Activities: Triazole derivatives, including 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been shown to possess potent antimicrobial activities against various pathogens, offering insights into novel antimicrobial research (Zhao et al., 2012).

Pharmaceutical and Material Science

  • Peptidomimetics and Bioactive Compounds: The compound is useful in the preparation of peptidomimetics or biologically active compounds, particularly in avoiding the Dimroth rearrangement, a chemical transformation relevant in synthetic chemistry (Ferrini et al., 2015).
  • Synthesis of Various Drug Intermediates: It is an important intermediate in the synthesis of various drugs, offering a route to create novel pharmaceutical compounds (Liu et al., 2015).

properties

IUPAC Name

1-(4-bromophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTICDBQCZOQKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

944901-52-4
Record name 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Citations

For This Compound
3
Citations
C Benbayer, N Kheddam, S Saïdi-Besbes… - Journal of Molecular …, 2013 - Elsevier
A series of five-membered heterocyclic 1,2,3-triazole derivatives with different substituents in N1 position was synthesized. The heterocyclic moiety was connected through an ester …
Number of citations: 22 www.sciencedirect.com
RJ Nahi, ZI KUwAIT - Oriental Journal of Chemistry, 2019 - researchgate.net
In this present work, a series of new 1-(substituted-phenyl)-1H-1, 2, 3-triazolyl-4-carboxylic acid derivatives was synthesized via copper (I) catalyzed azide-alkyne cycloaddition reaction. …
Number of citations: 3 www.researchgate.net
M Liu, Y Hou, W Yin, S Zhou, P Qian, Z Guo… - European journal of …, 2016 - Elsevier
A series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety were designed, synthesized and evaluated for their in vitro …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.